1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antinociceptive and anti-inflammatory effects . These effects were observed to be mediated through the modulation of ASICs/TRPV1 channels by the opioid/KATP pathway .
Biochemical Pathways
Related compounds have been found to influence pathways involving transient receptor potential vanilloid 1 (trpv1) channels and acid-sensing ion channels (asics), which play important roles in modulating nociceptive signaling .
Pharmacokinetics
A related compound, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholino-carbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, has been found to exhibit non-linear oral pharmacokinetics in humans
Result of Action
Related compounds have been found to exhibit antinociceptive and anti-inflammatory effects . These effects were observed to be mediated through the modulation of ASICs/TRPV1 channels by the opioid/KATP pathway .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazole compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules . For instance, some triazole derivatives have been shown to inhibit tumor cells by interacting with CDC25B, a cell division cycle protein .
Cellular Effects
Other triazole derivatives have been shown to have antinociceptive and anti-inflammatory effects, suggesting that this compound may also influence cell function .
Molecular Mechanism
Other triazole compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A related compound, 4′-F-PCP, has been shown to increase locomotor and rearing activities in a time-dependent manner .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects in animal models .
Metabolic Pathways
Other triazole compounds have been shown to undergo various metabolic transformations, including hydroxylation and N-dealkylation .
Transport and Distribution
Related compounds have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds have been shown to localize in specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluoroaniline with hydrazine hydrate and formic acid can yield the desired triazole compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or water.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly for its antifungal and antibacterial properties.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-1H-1,2,4-triazol-3-amine: Contains a bromine atom in place of fluorine.
1-(4-Methylphenyl)-1H-1,2,4-triazol-3-amine: Features a methyl group instead of a halogen.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This can enhance its efficacy and specificity in various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-1-3-7(4-2-6)13-5-11-8(10)12-13/h1-5H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSBWUNHGJCOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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